molecular formula C13H13ClO3 B1648674 cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-62-9

cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1648674
CAS No.: 732252-62-9
M. Wt: 252.69 g/mol
InChI Key: SJQQKGZOUVTACR-VHSXEESVSA-N
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Description

cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C13H13ClO3 . It is a derivative of cyclopentane, featuring a chlorobenzoyl group at the 3-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

    Chemical Reactions Analysis

    Types of Reactions: cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

    • Reduction: The chlorobenzoyl group can be reduced to form the corresponding cyclohexanone derivative.

    • Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups.

    Common Reagents and Conditions:

    • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    • Substitution: Various nucleophiles such as Grignard reagents or organolithium compounds.

    Major Products Formed:

    • Oxidation: Carbon dioxide and water.

    • Reduction: Cyclohexanone derivative.

    • Substitution: Various substituted benzoyl derivatives.

    Scientific Research Applications

    Chemistry: In chemistry, cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential use as a therapeutic agent in treating various diseases.

    Industry: In the chemical industry, it is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

    Mechanism of Action

    The mechanism by which cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

    Comparison with Similar Compounds

    • cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with the chlorine atom at a different position on the benzene ring.

    • cis-3-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

    Uniqueness: cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The presence of the chlorobenzoyl group at the 3-position and the carboxylic acid group at the 1-position gives it distinct chemical properties compared to similar compounds.

    Properties

    IUPAC Name

    (1R,3S)-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H13ClO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SJQQKGZOUVTACR-VHSXEESVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CC1C(=O)C2=CC(=CC=C2)Cl)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](C[C@H]1C(=O)C2=CC(=CC=C2)Cl)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H13ClO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    252.69 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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